molecular formula C3H4F2O3 B1197383 2-(Difluoromethoxy)acetic acid CAS No. 29101-99-3

2-(Difluoromethoxy)acetic acid

Cat. No. B1197383
CAS RN: 29101-99-3
M. Wt: 126.06 g/mol
InChI Key: DFUYDBNOCSKWJZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)acetic acid is a chemical compound with the molecular formula C3H4F2O3 . It has a molecular weight of 126.06 . It is used as a paramedic to reduce the respiratory rate in patients with acute hypercapnic respiratory failure .


Molecular Structure Analysis

The molecular structure of 2-(Difluoromethoxy)acetic acid consists of three carbon atoms, four hydrogen atoms, two fluorine atoms, and three oxygen atoms . The InChI key for this compound is DFUYDBNOCSKWJZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(Difluoromethoxy)acetic acid is a powder with a melting point of 46-48 degrees Celsius . The compound is stored at a temperature of -10 degrees Celsius .

Scientific Research Applications

  • Safety Assessment in Food Contact Materials : A study focused on the safety assessment of a related compound, perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, used as a polymer production aid in the manufacture of fluoropolymers. The specific migration of the substance in polytetrafluoroethylene film was determined, and it was concluded that there is no safety concern for consumers if used under specific conditions (Flavourings, 2014).

  • Use in Polymerisation of Fluoropolymers : Another study assessed the safety of perfluoro[(2-ethyloxy-ethoxy)acetic acid], indicating no safety concern when used in the polymerization of fluoropolymers processed at high temperatures (Andon et al., 2011).

  • Fluorographic Detection in Biochemistry : A fluorographic procedure using acetic acid as the solvent for 2,5-diphenyloxazole (PPO) was optimized for detecting radioactivity in polyacrylamide gels. This method was compared with existing procedures and found to be a simple, sensitive, and efficient alternative (Skinner & Griswold, 1983).

  • Adsorption Studies in Environmental Science : Research on the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate, a nano-composite used in pesticide sensitive membrane electrodes, was conducted. This study aimed to enhance the understanding of adsorption dynamics of such compounds in environmental applications (Khan & Akhtar, 2011).

  • Crystallization Process Optimization in Chemical Engineering : A study on 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole (DMB) investigated the control of crystal agglomeration during reactive crystallization. This research provides insights into optimizing crystallization processes for related compounds (Wang et al., 2012).

Safety And Hazards

The safety information for 2-(Difluoromethoxy)acetic acid indicates that it is a hazardous substance. It has been assigned the hazard statements H302, H314, and H335, which correspond to harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation, respectively .

properties

IUPAC Name

2-(difluoromethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O3/c4-3(5)8-1-2(6)7/h3H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUYDBNOCSKWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183355
Record name Difluoromethoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)acetic acid

CAS RN

29101-99-3, 1089695-61-3
Record name Difluoromethoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029101993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluoromethoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Levchenko, OP Datsenko, O Serhiichuk… - The Journal of …, 2016 - ACS Publications
A two-step synthetic strategy toward difluoromethyl ethers via a CuI-catalyzed reaction of the alcohols, bearing additional protected functionalities, with FSO 2 CF 2 CO 2 H has been …
Number of citations: 39 pubs.acs.org
GF RUSH - 1980 - search.proquest.com
… In the second pathway, methoxyflurane is dechlorinated liberating HC1 to yield 2,2 difluoromethoxy-acetic acid (6), some of which will be excreted. The rest will be O-demethylated to …
Number of citations: 34 search.proquest.com
AA Elfarra - Toxicology of the Kidney, 1993 - books.google.com
Biotransformation of halogenated hydrocarbons to highly reactive electrophilic intermediates, free radicals, or stable but toxic metabolites has been implicated in their mechanisms of …
Number of citations: 0 books.google.com

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